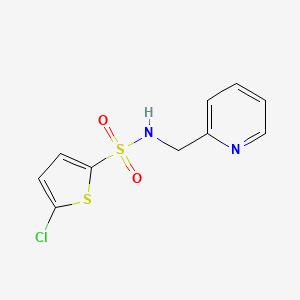

5-chloro-N-(2-pyridinylmethyl)-2-thiophenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(2-pyridinylmethyl)-2-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamides, a group known for their wide range of applications in medicinal chemistry and industrial processes. These compounds often exhibit significant biological activities, making them potential candidates for drug development and other applications.

Synthesis Analysis

Synthesis of similar sulfonamide compounds often involves multiple steps, including sulfonation, chlorination, and amination. For instance, chloro-3-pyridinesulfonamide was synthesized from 4-hydroxy pyridine by these steps, with an overall yield of 41% (Pei, 2002)(Pei, 2002). Such methodologies highlight the complexity and the necessity of optimizing reaction conditions for the successful synthesis of sulfonamide derivatives.

Molecular Structure Analysis

Molecular structure characterization of sulfonamide compounds often involves X-ray crystallography, providing detailed insight into the arrangement of atoms within the molecule. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was elucidated, revealing π–π interactions and hydrogen-bonding interactions forming a three-dimensional network (Mohamed-Ezzat et al., 2023)(Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

Sulfonamides engage in a variety of chemical reactions, showcasing their versatility. For instance, the reactivity of 5-chloro-2-thiophenesulfonyl derivatives has been explored in several studies, showing their potential to react with ammonia, hydrazine hydrate, and other nucleophiles to form diverse sulfonamide products (Obafemi, 1982)(Obafemi, 1982).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their application in different fields. These properties are often determined experimentally and are essential for designing compounds with desired biological activities and physicochemical characteristics.

Chemical Properties Analysis

Sulfonamides exhibit a wide range of chemical properties, including the ability to act as inhibitors against various enzymes. For example, certain sulfonamide derivatives have been synthesized and shown to inhibit carbonic anhydrase and secretory phospholipase A₂, highlighting their potential therapeutic applications (Balandis et al., 2020; Nakayama et al., 2011)(Balandis et al., 2020)(Nakayama et al., 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S2/c11-9-4-5-10(16-9)17(14,15)13-7-8-3-1-2-6-12-8/h1-6,13H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODXHNGBBQDMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-methyl-1,3-benzothiazol-5-amine](/img/structure/B5605463.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5605464.png)

![2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol](/img/structure/B5605468.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5605481.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5605484.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5605498.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane](/img/structure/B5605506.png)

![3-[3-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5605518.png)

![2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5605529.png)

![2-chloro-4-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5605540.png)

![6-(4-fluorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5605545.png)